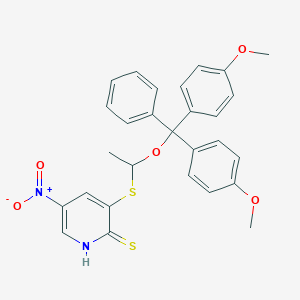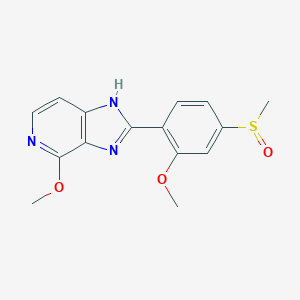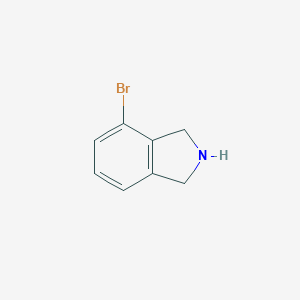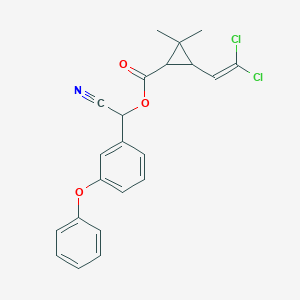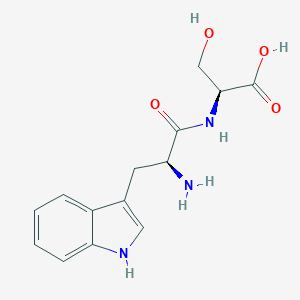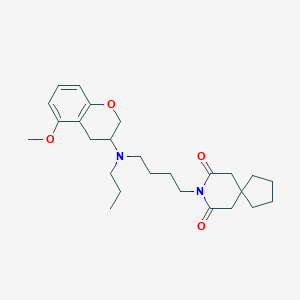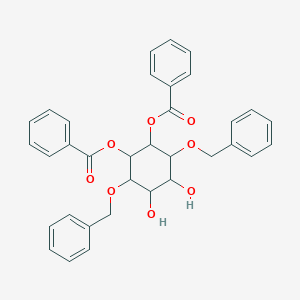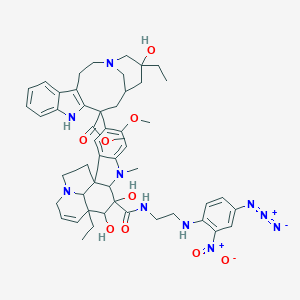![molecular formula C5H7N3O3S B145088 4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid CAS No. 135086-65-6](/img/structure/B145088.png)
4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C5H7N3O3S This compound is notable for its unique structure, which includes a thiadiazole ring, a hydroxyethylamino group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Hydroxyethylamino Group: This step involves the reaction of the thiadiazole intermediate with 2-chloroethanol or similar reagents to introduce the hydroxyethylamino group.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxyethylamino group.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted thiadiazole derivatives.
科学研究应用
4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism by which 4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyethylamino group can form hydrogen bonds with biological targets, while the thiadiazole ring can participate in π-π interactions and other non-covalent interactions.
相似化合物的比较
Similar Compounds
4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid: Lacks the hydroxyethylamino group, making it less versatile in certain reactions.
2-Amino-1,3,4-thiadiazole: Similar ring structure but different functional groups, leading to different reactivity and applications.
1,2,5-Thiadiazole-3-carboxylic acid:
Uniqueness
4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid is unique due to the presence of both the hydroxyethylamino group and the carboxylic acid group, which provide a combination of reactivity and functionality not found in many other compounds
属性
IUPAC Name |
4-(2-hydroxyethylamino)-1,2,5-thiadiazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3S/c9-2-1-6-4-3(5(10)11)7-12-8-4/h9H,1-2H2,(H,6,8)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRZQEJWENVVNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC1=NSN=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
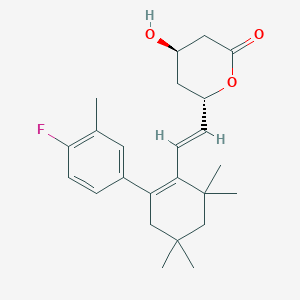
![13-Oxa-6-azadispiro[4.1.5.2]tetradecane](/img/structure/B145010.png)
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B145012.png)
